molecular formula C6HCl3N2 B1340609 3,5,6-Trichloropyridine-2-carbonitrile CAS No. 38178-74-4

3,5,6-Trichloropyridine-2-carbonitrile

Cat. No. B1340609
CAS RN: 38178-74-4
M. Wt: 207.4 g/mol
InChI Key: TZISAZPGPRGMRS-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyridine-2-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 3,5,6-Trichloropyridine-2-carbonitrile, they do provide insights into the synthesis, structure, and reactivity of related pyridine carbonitrile derivatives, which can be informative for understanding the chemistry of 3,5,6-Trichloropyridine-2-carbonitrile.

Synthesis Analysis

The synthesis of pyridine carbonitrile derivatives often involves multicomponent reactions or novel protocols such as Vilsmeier–Haack chlorination . For instance, the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile from its trichloro analog suggests a potential pathway for introducing azide groups into a pyridine carbonitrile ring . Similarly, the conversion of dihydroxy to dichloro analogs and subsequent reactions to yield various substituted derivatives indicates the reactivity of chlorinated pyridine carbonitriles .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of pyridine carbonitriles . These studies reveal that such compounds can crystallize with independent molecules in the asymmetric unit and exhibit features like hydrogen bonding and π-π stacking interactions . The molecular docking studies of chromeno[2,3-b]pyridine-3-carbonitriles also provide insights into the potential binding interactions of these molecules with biological targets .

Chemical Reactions Analysis

The reactivity of pyridine carbonitriles is highlighted by their ability to undergo various chemical transformations. For example, the reaction of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles indicates its potential as a building block for N-heterocycles . The synthesis of thieno[2,3-b]pyridine derivatives from 2-thioxopyridine-3-carbonitrile derivatives further demonstrates the versatility of these compounds in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles are influenced by their substituents and molecular structure. Spectroscopic methods such as IR, NMR, UV-vis, and fluorescence spectroscopy are used to characterize these compounds and study their optical properties . The effects of solvents on the emission spectra of these compounds have been investigated, indicating their sensitivity to the environment . Additionally, the high positive heat of formation and sensitivity to impact and friction of some derivatives underscore the energetic nature of certain pyridine carbonitriles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has shown the synthesis of various pyridine derivatives from compounds related to 3,5,6-Trichloropyridine-2-carbonitrile. For example, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved through a novel protocol (Tranfić et al., 2011). Similarly, studies have focused on creating and analyzing the structure of compounds like 2,4,6-triazidopyrimidine-5-carbonitrile (Chapyshev et al., 2018).

  • X-ray and Spectroscopic Analysis : The structural features of these derivatives have been extensively studied using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. For example, the structural and spectral properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated in detail (Jukić et al., 2010).

Chemical Transformations and Reactivity

  • Nucleophilic Reactions : Studies have explored the reactivity of related carbonitriles under nucleophilic conditions. For instance, 6-methylchromone-3-carbonitrile showed unique reactivity patterns with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

  • Synthesis of Heterocycles : The potential of these compounds in synthesizing trifluoromethylated N-heterocycles has been demonstrated. 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate, was synthesized for this purpose (Channapur et al., 2019).

Physicochemical Properties

  • Optical and Vibrational Properties : A comparative study on the structural and vibrational properties of cyanopyridine derivatives revealed insights into their behavior in different phases and interactions (Márquez et al., 2015).

  • Structural and Optical Characteristics : The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been analyzed, providing a deeper understanding of their molecular structures and potential applications in optoelectronics (Zedan et al., 2020).

Application in Synthesis and Characterization

  • Synthesis of Pyrroles : A study demonstrated the synthesis of 3,5,6-trichloropyridin-2-ol, ametabolite of chlorpyrifos, using a stable isotope-labeled analog. This research provides valuable insights into the synthesis process of such compounds (Nomura & Patterson, 1995).
  • Synthesis of Pyrazolo Pyridine Derivatives : Research includes the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds related to 3,5,6-Trichloropyridine-2-carbonitrile. These studies are crucial in expanding the chemical repertoire of pyridine-based compounds (Flefel et al., 2018).

  • Characterization of Cyanopyridine Compounds : Research has focused on synthesizing and characterizing compounds like 3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene propanedinitrile and analyzing their potential applications in optoelectronic devices (Ibrahim et al., 2015).

Safety And Hazards

3,5,6-Trichloropyridine-2-carbonitrile is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5,6-trichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZISAZPGPRGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563133
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trichloropyridine-2-carbonitrile

CAS RN

38178-74-4
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PL Johnson, NR Pearson, B Schuster… - Journal of Labelled …, 2009 - Wiley Online Library
Pentachloropyridine serves as a key intermediate in the synthesis of 4‐amino‐3,5,6‐trichloropicolinic acid (picloram) and 4‐amino‐3,6‐dichloropicolinic acid (aminopyralid). An M+3 …

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